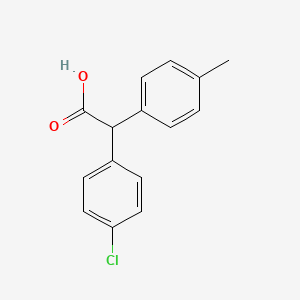amine CAS No. 1306225-07-9](/img/structure/B1455417.png)
[(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](methyl)amine
Descripción general
Descripción
“(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine” is a chemical compound with the molecular formula C13H12Cl2N2. It is a complex organic compound that contains two chlorophenyl groups, a pyridinyl group, and a methylamine group .
Molecular Structure Analysis
The molecular structure of “(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine” is complex, with multiple functional groups. The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a dichlorophenyl group, which is a phenyl group (a six-membered carbon ring) with two chlorine atoms attached. The compound also contains a methylamine group, which consists of a nitrogen atom bonded to three hydrogen atoms and one carbon atom .
Aplicaciones Científicas De Investigación
-
Scientific Field: Medicinal Chemistry
- Application : This compound has potential applications in the synthesis of biologically active compounds . It can be used as a scaffold to obtain compounds for the treatment of human diseases .
- Methods of Application : The compound can be used in the synthesis of bioactive molecules characterized by the pyrrolidine ring and its derivatives . The synthesis involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
- Results : The use of this compound in the synthesis of bioactive molecules can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
-
Scientific Field: Drug Discovery
- Application : This compound can be used in the synthesis of anti-depressant molecules .
- Methods of Application : The compound can be used in metal-catalyzed reactions to synthesize key structural motifs included in antidepressant drugs .
- Results : The use of this compound in the synthesis of antidepressants can result in novel drugs with a quick onset, low side effects, and enhanced cognitive function .
-
Scientific Field: Advanced Materials
- Application : This compound has potential applications in the creation of advanced materials with desired properties.
- Methods of Application : The compound can be used in different forms of protonation/deprotonation, complexation with metals, and significant biological and electrochemical activities.
- Results : The use of this compound in the creation of advanced materials can lead to the development of materials with a vast array of functionalities.
-
Scientific Field: Biological Research
- Application : Indole derivatives, which can potentially be synthesized from this compound, possess various biological activities .
- Methods of Application : The compound can be used in the synthesis of indole derivatives, which have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Results : The use of this compound in the synthesis of indole derivatives can lead to the development of novel drugs with a broad range of biological activities .
-
Scientific Field: Collagen Research
- Application : This compound has potential applications in the inhibition of collagen prolyl-4-hydroxylase .
- Methods of Application : The compound can be used in the synthesis of inhibitors of collagen prolyl-4-hydroxylase .
- Results : The use of this compound in the synthesis of these inhibitors can lead to the development of potent inhibitors of collagen prolyl-4-hydroxylase .
- Scientific Field: Heterocyclic Chemistry
- Application : This compound has potential applications in the synthesis of imidazole containing compounds .
- Methods of Application : The compound can be used in the synthesis of imidazole derivatives, which have shown various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results : The use of this compound in the synthesis of imidazole derivatives can lead to the development of novel drugs with a broad range of biological activities .
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-N-methyl-1-pyridin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2/c1-16-13(9-3-2-6-17-8-9)11-5-4-10(14)7-12(11)15/h2-8,13,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDJEUMBKXDANM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455334.png)
![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455335.png)
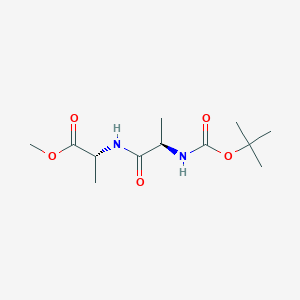
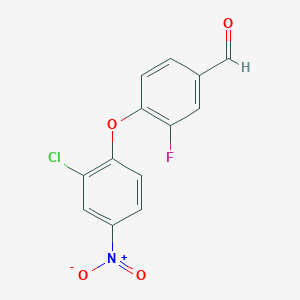
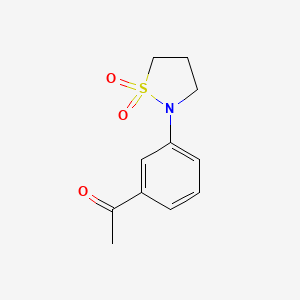
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1455340.png)

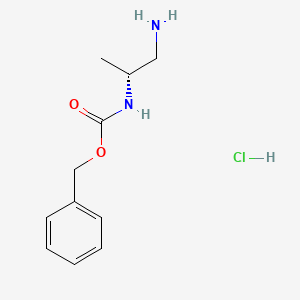
![Spiro[2.5]octan-6-amine](/img/structure/B1455347.png)
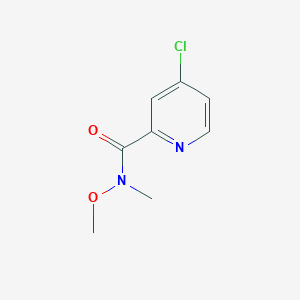
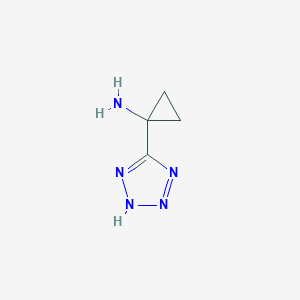
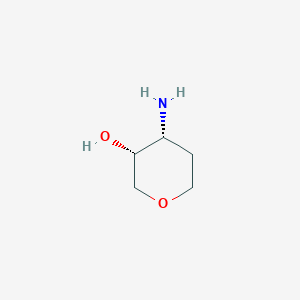
![6,8-Dichloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1455353.png)
